

Unveiling the Molecular Architecture and Synthesis of A-9758 (ACES)

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Compound of Interest

Compound Name: A-9758

Cat. No.: B1192055

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A comprehensive technical guide providing an in-depth look at the structure and synthesis of the compound designated **A-9758**, chemically known as N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES). This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

A-9758, commercially available under various product codes, is the compound ACES, a zwitterionic buffering agent widely utilized in biochemical and molecular biology research. Its structure features both a sulfonic acid group and an acetamido group, which confers its buffering capabilities within a pH range of 6.1 to 7.5.

Compound Identification and Structure

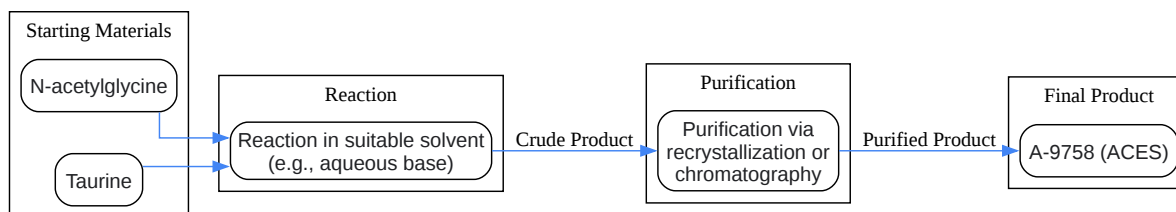
The definitive identification of **A-9758** is the chemical entity ACES. The fundamental structural and identifying information is summarized below.

Identifier	Value
Chemical Name	N-(2-Acetamido)-2-aminoethanesulfonic acid
Synonym	ACES
Linear Formula	H ₂ NCOCH ₂ NHCH ₂ CH ₂ SO ₃ H
CAS Number	7365-82-4
Molecular Weight	182.20 g/mol
EC Number	230-908-4
PubChem Substance ID	24891495

The molecular structure of ACES is characterized by a taurine backbone (2-aminoethanesulfonic acid) where one of the amine hydrogens is substituted by an acetamido group. This zwitterionic nature at physiological pH makes it an effective component in many biological buffers, such as those used for cell culture and enzyme assays.

Synthesis of A-9758 (ACES)

The synthesis of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) is a multi-step process. A common synthetic route involves the reaction of N-acetylglycine with taurine. The following diagram illustrates a generalized workflow for this synthesis.



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Caption: Generalized workflow for the synthesis of **A-9758** (ACES).

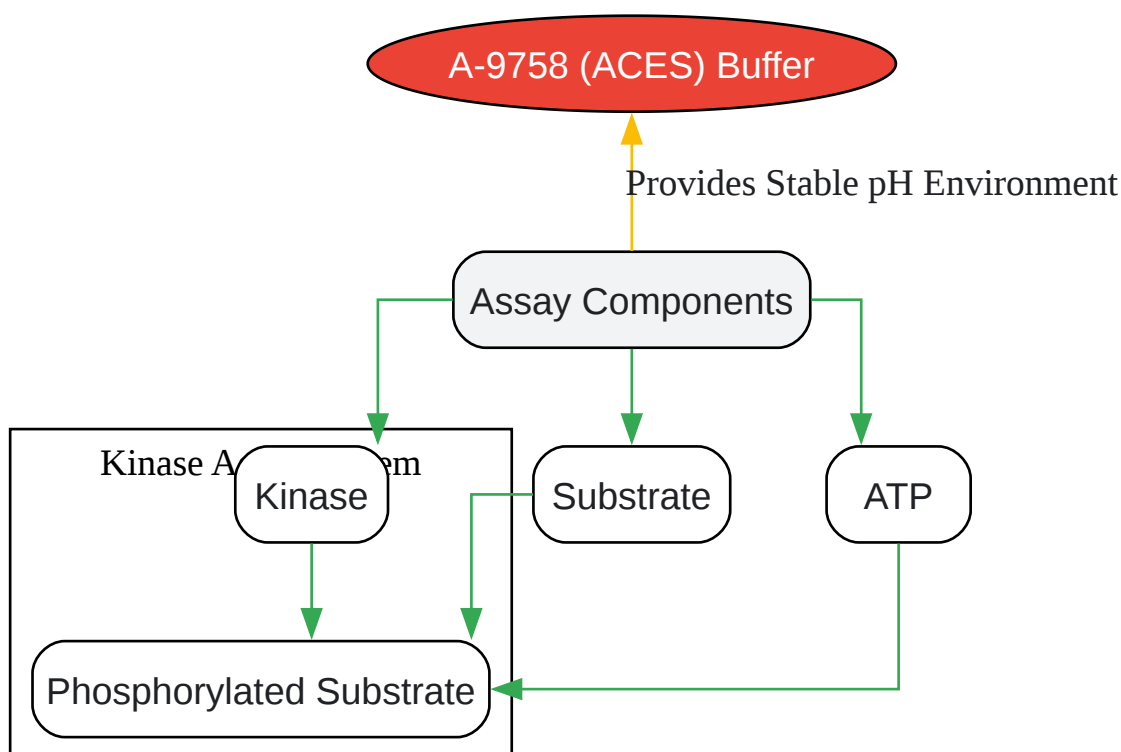
Experimental Protocol: A Representative Synthesis

A typical laboratory-scale synthesis of ACES would proceed as follows:

- **Reaction Setup:** N-acetylglycine and a molar excess of taurine are dissolved in an aqueous solution of a suitable base, such as sodium hydroxide, to facilitate the reaction.
- **Reaction Conditions:** The mixture is heated under reflux for several hours to drive the condensation reaction, forming the amide bond.
- **Workup and Isolation:** After the reaction is complete, the solution is cooled and acidified. The crude product may precipitate upon acidification.
- **Purification:** The crude ACES is collected by filtration and purified by recrystallization from a suitable solvent system, typically an alcohol-water mixture, to yield the final product of high purity.

Applications and Signaling Pathways

As a buffering agent, ACES is not typically directly involved in signaling pathways but rather provides a stable pH environment for studying them. For instance, in kinase assays, maintaining a constant pH is critical for accurate measurement of enzyme activity. The diagram below illustrates the logical relationship of ACES in such an experimental setup.



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Caption: Role of **A-9758** (ACES) buffer in a typical kinase assay.

This technical guide provides a foundational understanding of the structure and synthesis of **A-9758** (ACES). For more detailed experimental procedures and specific applications, researchers are encouraged to consult peer-reviewed scientific literature.

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